molecular formula C16H20O2 B14684814 1-(1-Butoxyethoxy)naphthalene CAS No. 25251-32-5

1-(1-Butoxyethoxy)naphthalene

Cat. No.: B14684814
CAS No.: 25251-32-5
M. Wt: 244.33 g/mol
InChI Key: NSSXACMFFBFQNE-UHFFFAOYSA-N
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Description

1-(1-Butoxyethoxy)naphthalene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a butoxyethoxy group

Preparation Methods

The synthesis of 1-(1-Butoxyethoxy)naphthalene typically involves the reaction of naphthalene with butoxyethanol under specific conditions. The process can be carried out using different synthetic routes, including:

    Etherification Reaction: This involves the reaction of naphthalene with butoxyethanol in the presence of an acid catalyst to form this compound.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.

Chemical Reactions Analysis

1-(1-Butoxyethoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, sulfonation using sulfuric acid can introduce sulfonic acid groups onto the naphthalene ring.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions such as acidic or basic environments, appropriate solvents, and controlled temperatures to achieve the desired products.

Scientific Research Applications

1-(1-Butoxyethoxy)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

    Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of polycyclic aromatic hydrocarbons with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1-Butoxyethoxy)naphthalene involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may interact with cytochrome P450 enzymes, influencing the metabolism of other compounds. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

1-(1-Butoxyethoxy)naphthalene can be compared with other similar compounds such as:

    Naphthalene: The parent compound, which lacks the butoxyethoxy group, is simpler and has different chemical properties.

    1-Methoxynaphthalene: This compound has a methoxy group instead of a butoxyethoxy group, leading to differences in reactivity and applications.

    1-Ethoxynaphthalene: Similar to this compound but with an ethoxy group, it exhibits different physical and chemical properties.

Properties

CAS No.

25251-32-5

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

1-(1-butoxyethoxy)naphthalene

InChI

InChI=1S/C16H20O2/c1-3-4-12-17-13(2)18-16-11-7-9-14-8-5-6-10-15(14)16/h5-11,13H,3-4,12H2,1-2H3

InChI Key

NSSXACMFFBFQNE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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